Home > Products > Screening Compounds P69768 > (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate;Beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(Betar)-1H-pyrazole-1-propanenitrile, phosphate
(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate;Beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(Betar)-1H-pyrazole-1-propanenitrile, phosphate -

(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate;Beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(Betar)-1H-pyrazole-1-propanenitrile, phosphate

Catalog Number: EVT-15420551
CAS Number:
Molecular Formula: C17H21N6O4P
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate, also known as Ruxolitinib Phosphate, is a significant pharmaceutical agent primarily recognized for its role as a selective inhibitor of Janus Kinases (JAKs), particularly JAK1 and JAK2. This compound is classified under the category of protein kinase inhibitors and is utilized in treating various immune-related disorders, including certain types of cancer and myeloproliferative diseases.

Source

Ruxolitinib Phosphate has been extensively studied and patented, with notable patents including WO2016063294A2 and EP3183253B1, which detail its synthesis and applications in medical therapies. The chemical formula for this compound is C17H21N6O4PC_{17}H_{21}N_{6}O_{4}P with a molecular weight of approximately 404.37 g/mol .

Classification
  • Type: Protein Kinase Inhibitor
  • CAS Number: 1092939-17-7
  • Molecular Formula: C17H21N6O4PC_{17}H_{21}N_{6}O_{4}P
  • IUPAC Name: (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate
Synthesis Analysis

Methods

The synthesis of Ruxolitinib Phosphate involves several key steps that utilize various reagents and conditions to achieve the desired product. The primary method includes the reaction of specific pyrrole and pyrazole derivatives under controlled conditions to form the core structure.

  1. Reagents: The synthesis typically employs starting materials such as 7H-pyrrolo[2,3-d]pyrimidine derivatives, cyclopentyl groups, and phosphoric acid.
  2. Conditions: The reactions are generally carried out in solvents like dichloromethane or isopropanol under inert atmospheres to minimize moisture and oxidation.

Technical Details

The process can be optimized for yield and purity by adjusting reaction times, temperatures, and concentrations of reactants. The final product is often purified through recrystallization or chromatography methods to ensure high purity levels suitable for pharmaceutical use .

Molecular Structure Analysis

Structure

The molecular structure of Ruxolitinib Phosphate features a complex arrangement of nitrogen-containing heterocycles, which contribute to its biological activity. The structural formula can be represented as follows:

N CC C H C1CCCC1 N1C C C2 NC NC3 C2C CN3 C N1 O P O O O\text{N CC C H C1CCCC1 N1C C C2 NC NC3 C2C CN3 C N1 O P O O O}

Data

  • Molecular Weight: 404.37 g/mol
  • Purity: Typically around 97% in commercial preparations.
  • Chemical Properties: Exhibits solubility in polar solvents due to the phosphate group.
Chemical Reactions Analysis

Reactions

Ruxolitinib Phosphate primarily acts by inhibiting the JAK family of enzymes through competitive binding at the ATP-binding site. This inhibition disrupts signaling pathways involved in cell proliferation and survival.

Technical Details

The compound has demonstrated IC50 values of approximately 3.3 nM for JAK1 and 2.8 nM for JAK2, indicating potent inhibitory effects on these targets. Such specificity is crucial for minimizing off-target effects in therapeutic applications .

Mechanism of Action

Process

Ruxolitinib functions by blocking the phosphorylation activity of Janus Kinases, which are critical mediators in cytokine signaling pathways. This blockade results in decreased activation of transcription factors involved in inflammatory responses.

Data

The mechanism involves:

  • Inhibition of JAK-mediated signal transduction.
  • Reduction in pro-inflammatory cytokine production.
  • Modulation of immune responses relevant to conditions like rheumatoid arthritis and myelofibrosis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Storage Conditions: Should be stored under inert atmospheres at temperatures between 2°C to 8°C to maintain stability.

Chemical Properties

  • Solubility: Highly soluble in water due to the phosphate moiety.
  • Stability: Exhibits good chemical stability with long shelf life when stored properly.
Applications

Ruxolitinib Phosphate is primarily used in clinical settings for:

  • Treatment of myelofibrosis.
  • Management of polycythemia vera.
  • Therapeutic interventions in autoimmune disorders due to its immunomodulatory effects.

Additionally, ongoing research explores its potential applications in other malignancies and inflammatory diseases, highlighting its versatility as a therapeutic agent .

Properties

Product Name

(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate;Beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(Betar)-1H-pyrazole-1-propanenitrile, phosphate

IUPAC Name

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;phosphoric acid

Molecular Formula

C17H21N6O4P

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C17H18N6.H3O4P/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H3,1,2,3,4)

InChI Key

JFMWPOCYMYGEDM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.